![molecular formula C12H9NS4 B12601887 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine CAS No. 649774-44-7](/img/structure/B12601887.png)
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine is a complex organic compound that features a unique structure combining pyridine and dithiol moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine typically involves the reaction of pyridine derivatives with dithiol compounds under controlled conditions. One common method involves the use of 1,3-dithiol-2-ylidene intermediates, which are reacted with pyridine derivatives in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., RLi). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine has a wide range of scientific research applications, including:
Organic Electronics: This compound is used in the development of organic semiconductors and molecular electronics due to its strong electron-donating properties.
Photovoltaic Devices: It is employed in the fabrication of photovoltaic cells and artificial photosynthetic systems.
Biological Research: The compound’s unique structure makes it a valuable tool in studying electron transfer processes in biological systems.
Industrial Applications: It is used in the production of high-performance materials for various industrial applications, including sensors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine involves its ability to donate electrons and participate in electron transfer processes. The compound interacts with molecular targets through its dithiol moieties, facilitating redox reactions and contributing to its functionality in electronic and biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolanes: These compounds share the dithiol moiety and exhibit similar electron-donating properties.
1,3-Dithianes: Similar to 1,3-dithiolanes, these compounds are used in various synthetic applications and have comparable chemical properties.
Tetrathiafulvalene (TTF): TTF is another electron-rich compound used in organic electronics and shares some structural similarities with 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine.
Uniqueness
What sets this compound apart is its combination of pyridine and dithiol moieties, which enhances its electron-donating capabilities and broadens its range of applications in both scientific research and industrial settings .
Properties
CAS No. |
649774-44-7 |
|---|---|
Molecular Formula |
C12H9NS4 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]-4-methylpyridine |
InChI |
InChI=1S/C12H9NS4/c1-8-2-3-13-9(6-8)10-7-16-12(17-10)11-14-4-5-15-11/h2-7H,1H3 |
InChI Key |
UGBRTBVRTNLHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CSC(=C3SC=CS3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)

![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
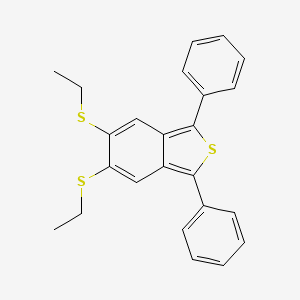
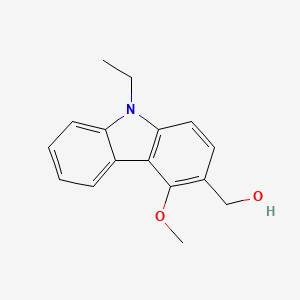
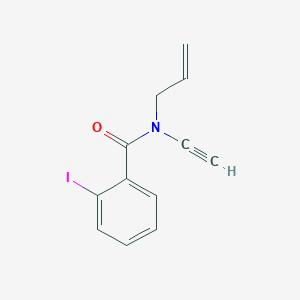
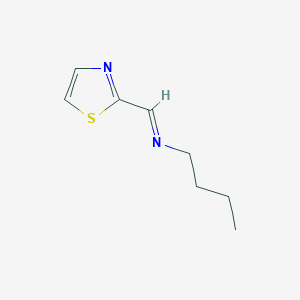
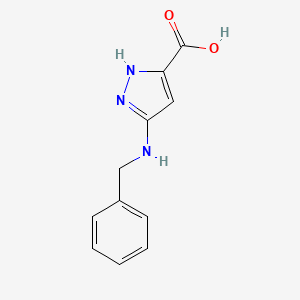
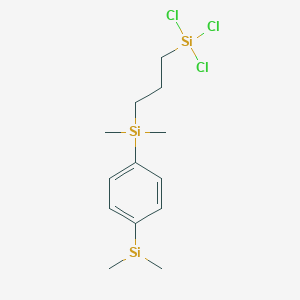
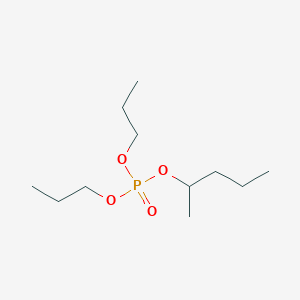

![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)
![3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12601864.png)
